(S)-2-Aminooctanoic acid
CAS No.: 116783-26-7
Cat. No.: VC0554685
Molecular Formula:
Molecular Weight: 159.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116783-26-7 |
---|---|
Molecular Weight | 159.23 |
IUPAC Name | (2S)-2-aminooctanoic acid |
Standard InChI | InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |
SMILES | CCCCCCC(C(=O)O)N |
Introduction
Chemical Identification and Characterization
Analytical Identification Parameters
The identification and characterization of (S)-2-Aminooctanoic acid employ various analytical techniques. These techniques are essential for confirming the compound's structural identity, purity, and stereochemical configuration. Table 1 summarizes the key analytical parameters used for the identification of (S)-2-Aminooctanoic acid.
Table 1: Key Identification Parameters for (S)-2-Aminooctanoic Acid
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C8H17NO2 | |
Molecular Weight | 159.23 g/mol | |
CAS Number | 116783-26-7 | |
IUPAC Name | (2S)-2-aminooctanoic acid | |
InChI | InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |
SMILES | CCCCCCC@@HN | |
Physical State | Solid | |
IUPAC Condensed | H-Nle(Et)(Et)-OH | |
PubChem CID | 1549365 |
Spectroscopic Characterization
Spectroscopic methods play a crucial role in confirming the structure and purity of (S)-2-Aminooctanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. For chiral compounds like (S)-2-Aminooctanoic acid, the stereochemical purity (enantiomeric excess) is typically determined using chiral chromatography techniques.
The stereochemical purity is particularly important for (S)-2-Aminooctanoic acid, as different enantiomers can exhibit significantly different biological activities. The production methods for this compound often aim to achieve high enantiomeric purity, typically greater than 98% enantiomeric excess (ee), which is critical for its applications in biological and pharmaceutical research.
Synthesis and Production Methods
Biocatalytic Synthesis Approaches
The synthesis of (S)-2-Aminooctanoic acid often employs biocatalytic methods, which provide advantages in terms of stereoselectivity and environmental sustainability. These methods typically utilize enzymes as catalysts to achieve the desired stereochemical configuration.
One common biocatalytic approach involves the use of transaminases, enzymes that facilitate the transfer of an amino group from an amino donor to a keto acid acceptor. This method is particularly effective for producing (S)-2-Aminooctanoic acid with high enantiomeric purity. The transaminase-catalyzed reaction typically starts with 2-oxooctanoic acid (the keto acid) and an appropriate amino donor, resulting in the formation of (S)-2-Aminooctanoic acid with excellent stereoselectivity.
Industrial Production Considerations
For industrial-scale production, biocatalytic processes are often preferred due to their efficiency, selectivity, and reduced environmental impact compared to traditional chemical synthesis methods. The use of biocatalysts, particularly transaminases, allows for the production of enantiomerically pure (S)-2-Aminooctanoic acid, which is crucial for its applications in pharmaceuticals and other fields requiring high stereochemical purity.
Optimization of reaction conditions, including pH, temperature, substrate concentration, and enzyme loading, is essential for maximizing yield and enantiomeric purity in the production of (S)-2-Aminooctanoic acid. Additionally, immobilization of enzymes can enhance their stability and allow for their reuse, thus improving the economic viability of the biocatalytic production process.
Biological Applications and Research Findings
Peptide Modification Applications
Research has shown that the hydrophobic character introduced by (S)-2-Aminooctanoic acid can improve the interaction of modified peptides with cellular membranes, potentially enhancing their therapeutic efficacy. This modification strategy has been explored for various peptide-based therapeutics, aiming to overcome limitations such as poor membrane permeability and rapid degradation.
Antimicrobial Activity Enhancement
One of the most promising applications of (S)-2-Aminooctanoic acid is in enhancing the antimicrobial activity of peptides. Specifically, studies have demonstrated its effectiveness in improving the antimicrobial properties of lactoferricin B derivatives. The C-terminal modification with (S)-2-Aminooctanoic acid significantly enhances these peptides' ability to inhibit bacterial growth.
Research findings indicate that peptides modified with (S)-2-Aminooctanoic acid can achieve minimal inhibitory concentrations (MICs) as low as 25 μg/ml for bacteria such as Escherichia coli. This enhancement in antimicrobial activity is attributed to the increased hydrophobicity, which facilitates interaction with bacterial cell membranes, potentially leading to membrane disruption and bacterial cell death.
Table 2: Antimicrobial Activity of Peptides Modified with (S)-2-Aminooctanoic Acid
Peptide | Modification | Target Organism | MIC (μg/ml) | Reference |
---|---|---|---|---|
Lactoferricin B derivative | C-terminal (S)-2-Aminooctanoic acid | Escherichia coli | 25 |
Future Research Directions
Expanding Therapeutic Applications
Future research on (S)-2-Aminooctanoic acid may focus on expanding its applications in therapeutic peptide design beyond antimicrobial activity. The ability of this amino acid to enhance peptide hydrophobicity and membrane interaction could be exploited for developing peptide-based drugs targeting various diseases, including cancer, metabolic disorders, and infectious diseases.
Specifically, the incorporation of (S)-2-Aminooctanoic acid into cell-penetrating peptides could improve their ability to deliver therapeutic cargo into cells, a crucial aspect of many advanced drug delivery strategies. Additionally, its potential in enhancing the oral bioavailability of peptide drugs, a significant challenge in peptide therapeutics, represents an important area for future investigation.
Novel Synthesis Methods Development
While biocatalytic approaches using transaminases have proven effective for the synthesis of (S)-2-Aminooctanoic acid, future research may focus on developing novel synthetic methodologies with improved efficiency, scalability, and sustainability. This could include the exploration of new enzymes with enhanced activity and stability, as well as innovative immobilization techniques for improved enzyme recycling.
Additionally, the development of chemoenzymatic approaches, combining the advantages of both chemical and enzymatic methods, could offer new possibilities for the synthesis of (S)-2-Aminooctanoic acid and its derivatives. These approaches could potentially expand the structural diversity of available analogs, enabling the exploration of structure-activity relationships in modified peptides.
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